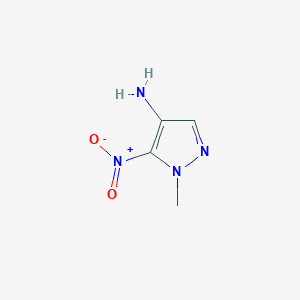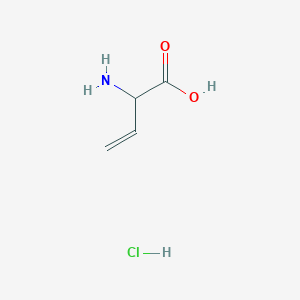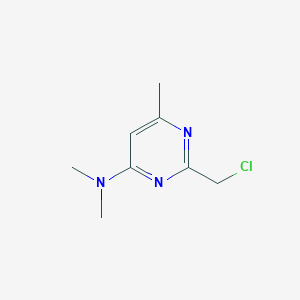
2-(chloromethyl)-N,N,6-trimethylpyrimidin-4-amine
Übersicht
Beschreibung
Chloromethyl compounds are a class of organic compounds with a general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain . They are used as alkylating agents and industrial solvents in various applications .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves the reaction of aromatic rings with formaldehyde and hydrogen chloride . This reaction, known as the Blanc chloromethylation, is catalyzed by Lewis acids such as zinc chloride .Molecular Structure Analysis
Chloroalkyl ethers, a class of chloromethyl compounds, have a general structure R-O-(CH2)n-Cl . The specific structure of “2-(chloromethyl)-N,N,6-trimethylpyrimidin-4-amine” would likely involve a pyrimidine ring substituted with chloromethyl and methyl groups.Chemical Reactions Analysis
Chloromethyl compounds can undergo various reactions due to the presence of the reactive chloromethyl group. For example, epichlorohydrin, a chloromethyl compound, can undergo reactions with various nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethyl compounds can vary widely. For example, epichlorohydrin is a hazardous bifunctional liquid with a chloroform-like odor .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The synthesis and antibacterial evaluation of derivatives of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, including the formation of 2-chloro-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine, revealed potential antibacterial properties. These derivatives, including 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, demonstrated valuable antibacterial activity, suggesting their use as antibacterial agents (Etemadi et al., 2016).
Anti-HIV Activity
Research on the synthesis of MC-1220 analogs, including those using 4,6-dichloro-N-methylpyrimidin-2-amine and 4-chloro-6-methoxy-N,N,5-trimethylpyrimidin-2-amine, showed that these compounds have potential anti-HIV-1 activity. Specifically, compound 7, closely related to MC-1220 but with a structural difference of a fluoro atom instead of a CH3 group, exhibited comparable activity against HIV-1 (Loksha et al., 2016).
Amination Processes
A study on the regioselective amination of substituted di- and trichloropyrimidines, including 5-trimethylsilyl-2,4-dichloropyrimidine, highlighted the potential of these compounds in chemical synthesis. The research demonstrated efficient amination processes, yielding 2-aminopyrimidines under specific conditions, indicative of their usefulness in chemical manufacturing (Smith & Buchwald, 2016).
Synthesis and Characterization of Derivatives
Another study focused on the synthesis and characterization of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas. This research, involving reactions with 4-chloromethylbenzoyl isothiocyanate, led to the discovery of non-covalent interactions in the compounds, including hydrogen bonds and van der Waals interactions. Such findings have implications for the development of new chemical entities and understanding their molecular interactions (Zhang et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-N,N,6-trimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-6-4-8(12(2)3)11-7(5-9)10-6/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCRWPUKPUFUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCl)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00756151 | |
| Record name | 2-(Chloromethyl)-N,N,6-trimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00756151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89967-00-0 | |
| Record name | 2-(Chloromethyl)-N,N,6-trimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00756151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


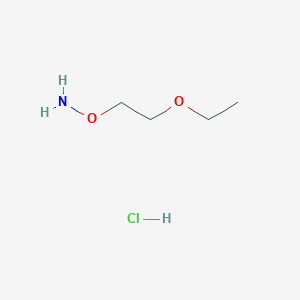

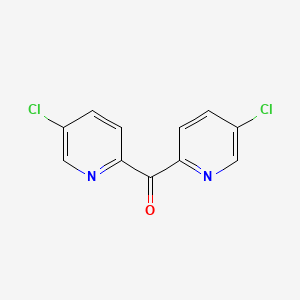


![3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3058460.png)
![N-(5-chloro-2-methoxyphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3058464.png)

